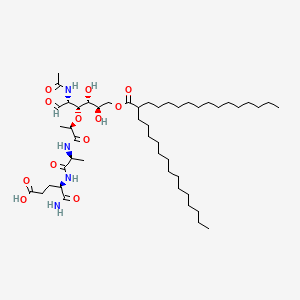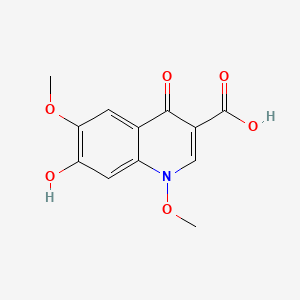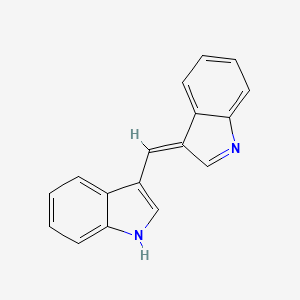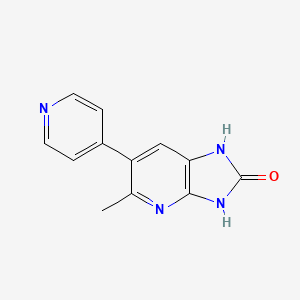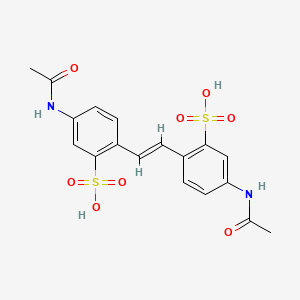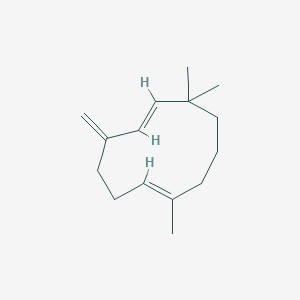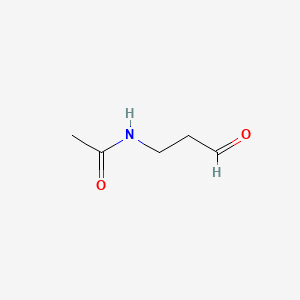
3-Acetamidopropanal
Descripción general
Descripción
3-acetamidopropanal is a monocarboxylic acid amide and an alpha-CH2-containing aldehyde. It derives from a propanal.
Acetamidopropanal, also known as 3AAP, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. Acetamidopropanal is soluble (in water) and a very weakly acidic compound (based on its pKa). Acetamidopropanal exists in all eukaryotes, ranging from yeast to humans. Acetamidopropanal can be biosynthesized from propanal. Outside of the human body, acetamidopropanal can be found in a number of food items such as parsley, cherry tomato, red bell pepper, and black walnut. This makes acetamidopropanal a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Agentes Antimicrobianos y Adyuvantes Antibióticos
3-Acetamidopropanal: los derivados, como los conjugados de indolo-3-acetamido-poliamina, se han sintetizado y evaluado por sus actividades antimicrobianas. Estos compuestos han mostrado una fuerte inhibición del crecimiento de Staphylococcus aureus resistente a la meticilina (MRSA) y Cryptococcus neoformans. Algunos derivados también han demostrado la capacidad de mejorar la acción de antibióticos como la doxiciclina contra Pseudomonas aeruginosa y la eritromicina contra Escherichia coli, destacando su potencial como adyuvantes antibióticos .
Citotoxicidad y Apoptosis Celular
Las propiedades citotóxicas de los aminoaldehídos derivados de poliaminas, que incluyen This compound, se han estudiado ampliamente. Estos compuestos pueden interrumpir las membranas lisosomales, desencadenando apoptosis o necrosis en las células dañadas. Este mecanismo está implicado en la patogénesis de la isquemia cerebral, lo que convierte a This compound en un compuesto de interés en la investigación de enfermedades neurodegenerativas .
Terapias Antiproliferativas
En el campo de la oncología, la vía catabólica de las poliaminas, que involucra This compound, se ha dirigido para desarrollar terapias antiproliferativas. El papel del compuesto en el metabolismo de las poliaminas lo convierte en un candidato para estrategias dirigidas a inhibir el crecimiento y la proliferación tumoral .
Tolerancia al Estrés en las Plantas
La investigación también ha explorado el papel del catabolismo de las poliaminas, donde This compound es un subproducto, en la tolerancia al estrés de las plantas. Esto incluye respuestas a factores estresantes abióticos como la sequía, la salinidad y las temperaturas extremas, proporcionando información sobre aplicaciones agrícolas para mejorar la resistencia de los cultivos .
Análisis de Modificación de Proteínas
This compound: participa en la formación de acroleína, un aldehído reactivo que causa modificaciones covalentes de las proteínas. Esto incluye la carbonilación, la producción de aductores de tipo Michael y la reticulación. Comprender estas modificaciones puede conducir a descubrimientos en la relación entre los cambios en las proteínas inducidos por aldehídos y el desarrollo de diversas enfermedades .
Impacto de los Contaminantes Ambientales
Como precursor de la acroleína, This compound se asocia indirectamente con la contaminación ambiental. La acroleína es un contaminante ambiental común que se ha relacionado con enfermedades relacionadas con la inflamación. Estudiar los efectos de This compound puede contribuir a la investigación de la salud ambiental y al desarrollo de estrategias de desintoxicación .
Técnicas de Química Analítica
La detección y el análisis de This compound y sus derivados son cruciales en la química analítica. Técnicas como la cromatografía líquida de alta resolución, la inmunoquímica y la espectrometría de masas se utilizan para analizar la presencia de aminoaldehídos derivados de poliaminas y las modificaciones de proteínas que inducen .
Descubrimiento y Desarrollo de Fármacos
Finalmente, las propiedades químicas de This compound lo convierten en un compuesto valioso en el descubrimiento y desarrollo de fármacos. Su reactividad y la capacidad de formar diversos derivados permiten la síntesis de nuevas moléculas con posibles aplicaciones terapéuticas, incluidos fármacos novedosos y adyuvantes del tratamiento .
Mecanismo De Acción
Target of Action
The primary target of 3-Acetamidopropanal is the enzyme N1-acetylpolyamine oxidase (PAO) . This enzyme plays a crucial role in the metabolism of polyamines, which are essential for cell growth and proliferation .
Mode of Action
This compound is a product of the enzymatic action of N1-acetylpolyamine oxidase (PAO) on N1-acetylspermine and N1-acetylspermidine . The enzyme oxidizes these N1-acetylated polyamines, resulting in the production of this compound .
Biochemical Pathways
The biochemical pathway involving this compound is the polyamine metabolic pathway . In this pathway, N1-acetylspermine and N1-acetylspermidine are oxidized by N1-acetylpolyamine oxidase (PAO) to produce this compound . This process is part of the terminal catabolism of polyamines .
Pharmacokinetics
It is known that this compound can be metabolized by an aldehyde dehydrogenase (adh) to form n-acetyl-b-alanine . N-Acetyl-b-alanine can then be converted to b-alanine by the action of a selective hydrolase .
Result of Action
The action of this compound in the polyamine metabolic pathway contributes to the regulation of polyamine levels within the cell . Polyamines are essential for cell growth and proliferation, and their metabolism is tightly regulated . The production of this compound from N1-acetylspermine and N1-acetylspermidine by N1-acetylpolyamine oxidase (PAO) is a key step in this process .
Action Environment
The action of this compound is influenced by the cellular environment, including the presence of the necessary enzymes and substrates for its production and metabolism . Environmental factors such as pH, temperature, and the presence of other metabolites may also influence the action, efficacy, and stability of this compound .
Análisis Bioquímico
Biochemical Properties
3-Acetamidopropanal plays a significant role in biochemical reactions, particularly in the metabolism of polyamines. It is involved in the catabolism of spermidine and spermine, where it is produced as a byproduct. The compound interacts with enzymes such as spermidine/spermine N1-acetyltransferase and polyamine oxidase. These interactions are crucial for maintaining polyamine homeostasis and regulating cell proliferation .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound is associated with the urea cycle and the metabolism of amino acids such as arginine, proline, glutamate, aspartate, and asparagine. Induction of spermidine/spermine N1-acetyltransferase by this compound can lead to growth inhibition or apoptosis, depending on the cell type and the extent of enzyme overexpression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is a product of the acetylation of spermidine by spermidine/spermine N1-acetyltransferase and subsequent cleavage by polyamine oxidase. This process results in the formation of putrescine and this compound, which can further influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and storage conditions. Studies have shown that certain analytes, such as calcium and lactate dehydrogenase, are particularly affected by low temperatures, while others, like phosphate, are affected at room temperature after extended periods . These temporal effects can impact the long-term cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as growth inhibition of cancer cells. At higher doses, it can lead to toxic or adverse effects. Studies have shown that the induction of spermidine/spermine N1-acetyltransferase by this compound can result in apoptosis or growth inhibition, depending on the dosage and the specific animal model used .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and the metabolism of amino acids. It interacts with enzymes such as spermidine/spermine N1-acetyltransferase and polyamine oxidase, which play crucial roles in the catabolism of polyamines. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly water-soluble, with an estimated water solubility of 1e+006 mg/L at 25°C . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is typically found in the cytoplasm, where it participates in the catabolism of polyamines. Its activity and function can be affected by its localization within specific organelles or cellular compartments .
Propiedades
IUPAC Name |
N-(3-oxopropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(8)6-3-2-4-7/h4H,2-3H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJPPNFIEQKVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420091 | |
| Record name | 3-acetamidopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetamidopropanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012880 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73323-68-9 | |
| Record name | N-(3-Oxopropyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73323-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetamidopropanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073323689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-acetamidopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETAMIDOPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33J3W58CHU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-acetamidopropanal generated in biological systems?
A: this compound is produced during the degradation of polyamines, specifically through the action of polyamine oxidase (PAO) on N1-acetylspermine and N1-acetylspermidine. [, , ] This enzymatic reaction also generates hydrogen peroxide, a reactive oxygen species. []
Q2: What are the potential cytotoxic effects of this compound?
A: While not extensively studied, this compound, along with other aldehydes like acrolein and 4-aminobutanal, has been suggested to contribute to cellular damage. [] This potential toxicity is explored in the context of neurodegenerative mechanisms and the concept of “aldehyde load.” []
Q3: How does the activity of polyamine oxidase (PAO) relate to this compound production and cellular processes?
A: PAO plays a crucial role in polyamine catabolism and directly influences this compound levels. [, , ] Research indicates that PAO activity can be modulated by various factors. For example, apple procyanidins, known for their chemopreventive properties, were found to enhance PAO activity in human colon cancer cells, leading to increased this compound production. [] Conversely, inhibiting PAO with MDL 72527 reduced this compound formation. []
Q4: What is the significance of the differential induction of PAO activity observed in iron-overloaded rat models?
A: Studies using iron dextran in rats showed increased PAO activity and lipid peroxidation in the liver, but not in the heart, despite iron accumulation in both organs. [, ] This suggests tissue-specific regulation and responses of PAO to iron overload. The study highlights the complex relationship between iron metabolism, oxidative stress, and polyamine catabolism. [, ]
Q5: What is the role of N1-acetylated polyamines in the context of PAO activity and this compound production?
A: N1-acetylated polyamines, like N1-acetylspermidine and N1-acetylspermine, are the preferred substrates for PAO. [] These acetylated polyamines are generated by the enzyme N1-spermidine/spermine acetyltransferase (N1-SAT), marking them for degradation by PAO. [] This pathway emphasizes the interconnectedness of polyamine metabolism and the generation of this compound.
Q6: Can you elaborate on the structural features of the murine polyamine oxidase enzyme?
A: Cloning and sequencing of murine PAO revealed key structural features, including a peroxisomal targeting signal at the C-terminus, crucial for directing the enzyme to the peroxisome. [] Additionally, the presence of a β-α-β FAD-binding motif in the N-terminal region identifies it as a flavoprotein. [] These structural insights provide a foundation for understanding the enzyme's function and its role in this compound production.
Q7: How does murine PAO compare to other related enzymes?
A: While sharing similarities with other flavoprotein amine oxidases, murine PAO exhibits distinct characteristics that distinguish it as a unique subfamily member. [] For instance, it differs from plant polyamine oxidases in its substrate specificity and the position of spermine oxidation. [] Furthermore, it's distinct from mammalian spermine oxidase, which acts solely on spermine and not on N1-acetylated polyamines. []
Q8: What are the implications of understanding this compound production in different tissues?
A: Research using a murine model revealed varying levels of PAO gene transcription across different tissues and developmental stages. [] This suggests that this compound production might be differentially regulated and could have distinct biological roles depending on the tissue and developmental stage.
Q9: What are the potential applications of developing an E. coli expression system for murine PAO?
A: The establishment of an E. coli expression system for producing murine PAO provides a valuable tool for research. [] This system enables the generation of purified enzyme for in-depth characterization studies, investigating its kinetic properties, and exploring its role in various biological contexts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




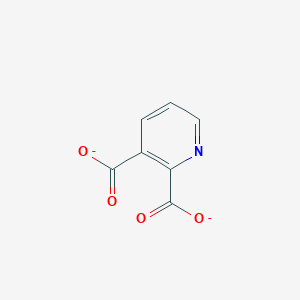

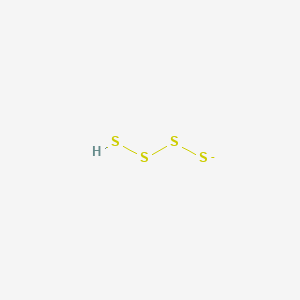
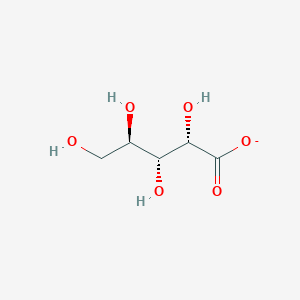
![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
